molecular formula C11H16O5Si B12664256 Methyl 2-((dimethoxymethylsilyl)oxy)benzoate CAS No. 84682-35-9

Methyl 2-((dimethoxymethylsilyl)oxy)benzoate

Cat. No.: B12664256
CAS No.: 84682-35-9
M. Wt: 256.33 g/mol
InChI Key: QTPRCMMBZZJLSB-UHFFFAOYSA-N
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Description

Methyl 2-[(dimethoxymethylsilyl)oxy]benzoate is an organic compound with the molecular formula C11H16O5Si It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and further modified with a dimethoxymethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(dimethoxymethylsilyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol in the presence of an acid catalyst, followed by silylation with dimethoxymethylsilane. The reaction conditions often include:

    Esterification: Using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid, the reaction is carried out under reflux conditions.

    Silylation: The esterified product is then reacted with dimethoxymethylsilane in the presence of a base such as triethylamine or pyridine to introduce the silyl group.

Industrial Production Methods

Industrial production methods for methyl 2-[(dimethoxymethylsilyl)oxy]benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(dimethoxymethylsilyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-[(dimethoxymethylsilyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(dimethoxymethylsilyl)oxy]benzoate involves its interaction with molecular targets through its functional groups. The ester and silyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: Lacks the silyl group, making it less reactive in certain chemical reactions.

    Methyl 2-(trimethylsilyl)benzoate: Contains a trimethylsilyl group instead of a dimethoxymethylsilyl group, affecting its chemical properties and reactivity.

Uniqueness

Methyl 2-[(dimethoxymethylsilyl)oxy]benzoate is unique due to the presence of the dimethoxymethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such reactivity is desired.

Properties

CAS No.

84682-35-9

Molecular Formula

C11H16O5Si

Molecular Weight

256.33 g/mol

IUPAC Name

methyl 2-[dimethoxy(methyl)silyl]oxybenzoate

InChI

InChI=1S/C11H16O5Si/c1-13-11(12)9-7-5-6-8-10(9)16-17(4,14-2)15-3/h5-8H,1-4H3

InChI Key

QTPRCMMBZZJLSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1O[Si](C)(OC)OC

Origin of Product

United States

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